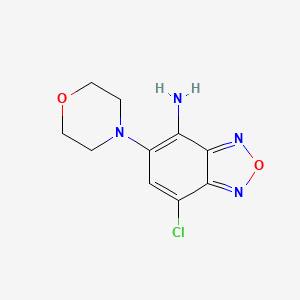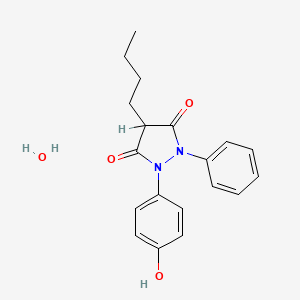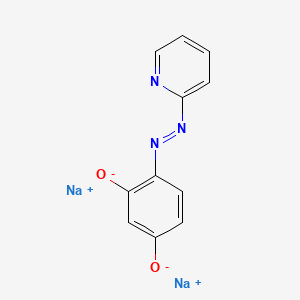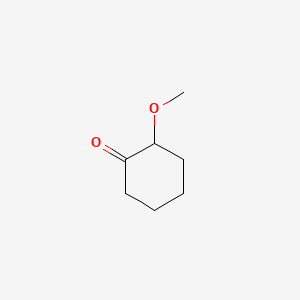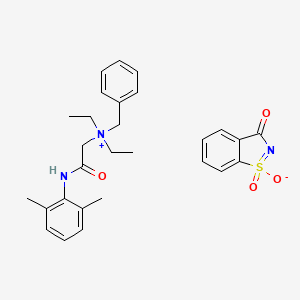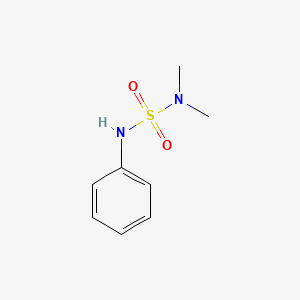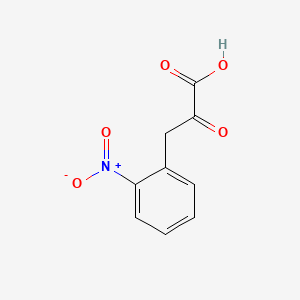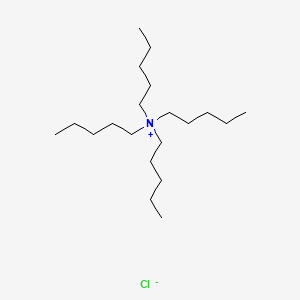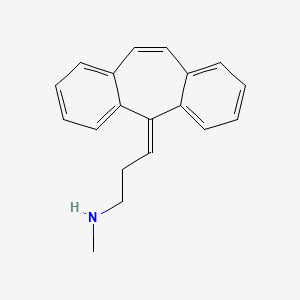
Norcyclobenzaprine
Overview
Description
Both cyclobenzaprine and norcyclobenzaprine are potent antagonists of the serotonin 2a receptor . This compound is primarily known for its role in the metabolism of cyclobenzaprine and its pharmacological effects on the central nervous system.
Mechanism of Action
Target of Action
Norcyclobenzaprine, also known as Desmethylcyclobenzaprine, is a major metabolite of the muscle relaxant Cyclobenzaprine . The primary targets of this compound are the serotonin 2a (5-HT2a) receptor , histamine H1 receptor , and α-adrenergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, sleep, and muscle contraction.
Mode of Action
This compound acts as a potent antagonist of its primary targets . As an antagonist, it binds to these receptors and inhibits their normal function. This inhibition disrupts certain molecular functions such as DNA repair, response to hormones, or DNA-templated transcription .
Biochemical Analysis
Biochemical Properties
Norcyclobenzaprine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. One of its primary interactions is with the serotonin 2a receptor, where it acts as a potent antagonist. This interaction inhibits the receptor’s activity, leading to a decrease in serotonin signaling. Additionally, this compound may interact with other neurotransmitter receptors and enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation in the liver .
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways by inhibiting the serotonin 2a receptor, leading to altered neurotransmitter release and signaling. This inhibition can impact gene expression and cellular metabolism, potentially affecting the synthesis of proteins and other biomolecules. In neuronal cells, this compound’s antagonistic effects on serotonin receptors can modulate synaptic transmission and neuronal excitability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the serotonin 2a receptor. By binding to this receptor, this compound inhibits its activity, leading to a decrease in serotonin signaling. This inhibition can result in changes in gene expression and enzyme activity, affecting various cellular processes. This compound may also interact with other receptors and enzymes, contributing to its overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods, but its effects may diminish over time due to metabolic degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of serotonin signaling and potential alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit serotonin signaling without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including alterations in cardiovascular function and central nervous system activity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily facilitated by cytochrome P450 enzymes in the liver. These enzymes catalyze the biotransformation of this compound into its metabolites, which are then excreted from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues can impact its pharmacological effects and overall efficacy .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect this compound’s interactions with biomolecules and its overall pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norcyclobenzaprine is synthesized through the N-demethylation of cyclobenzaprine. This process involves the removal of a methyl group from the nitrogen atom in the cyclobenzaprine molecule. The reaction typically employs hepatic P450 isoforms, specifically CYP1A1/2 and CYP3A4 .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of microbial models to simulate and study drug metabolism pathways. For instance, the fungus Cunninghamella elegans has been demonstrated to produce mammalian metabolites of cyclobenzaprine, including this compound . This method provides a cost-effective and simpler alternative to traditional in vivo metabolic studies.
Chemical Reactions Analysis
Types of Reactions: Norcyclobenzaprine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by enzymes such as cytochrome P450.
Reduction: The addition of hydrogen or the removal of oxygen, typically occurring under specific conditions.
Substitution: The replacement of one functional group with another, which can occur under various conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated metabolites.
Scientific Research Applications
Norcyclobenzaprine has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studies involving this compound help understand the metabolic pathways of cyclobenzaprine and its effects on biological systems.
Industry: The compound is used in the pharmaceutical industry for the development and testing of muscle relaxants.
Comparison with Similar Compounds
Cyclobenzaprine: The parent compound from which norcyclobenzaprine is derived. It shares similar pharmacological properties but has a different metabolic profile.
Amitriptyline: A tricyclic antidepressant with a similar chemical structure to cyclobenzaprine.
Nortriptyline: Another tricyclic antidepressant that is structurally similar to this compound but has different pharmacological effects.
Uniqueness: this compound is unique in its specific antagonistic effects on serotonin 2a receptors and its role as a metabolite of cyclobenzaprine. Its prolonged presence in plasma and distinct metabolic pathway contribute to its unique pharmacological profile .
Properties
IUPAC Name |
N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20H,6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECQQDXTQRYYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952664 | |
| Record name | 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-50-4 | |
| Record name | Desmethylcyclobenzaprine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORCYCLOBENZAPRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6X8KQ83F4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
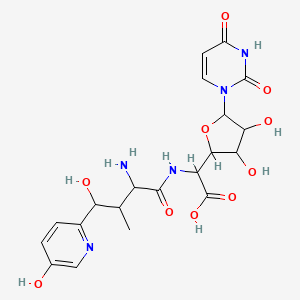
![1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1203213.png)
![N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1203215.png)
